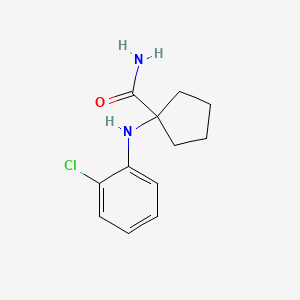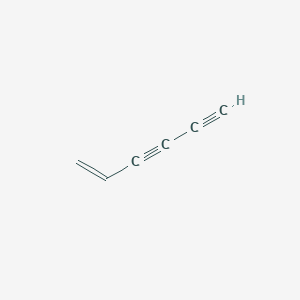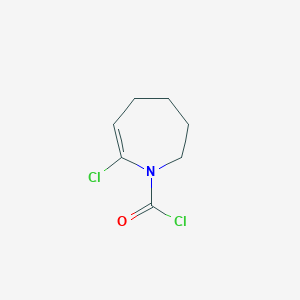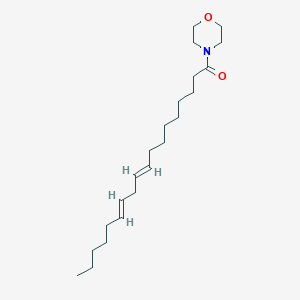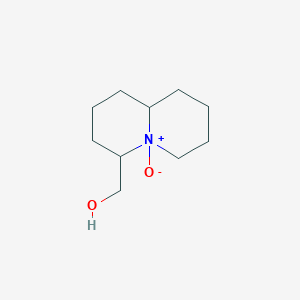
Isolupinine, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isolupinine, N-oxide is a chemical compound that belongs to the class of alkaloids Alkaloids are naturally occurring compounds that contain basic nitrogen atoms this compound is derived from isolupinine, which is a lupin alkaloid The N-oxide form is created by the oxidation of the nitrogen atom in the isolupinine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isolupinine, N-oxide typically involves the oxidation of isolupinine. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the oxidation process. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the efficient formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the controlled addition of reagents and precise control of reaction conditions. The use of catalysts, such as rhenium-based catalysts, can enhance the efficiency of the oxidation process and improve the yield of the desired product.
化学反应分析
Types of Reactions
Isolupinine, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine, isolupinine.
Substitution: The N-oxide group can participate in substitution reactions, where other functional groups replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are common oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order N-oxides and hydroxylamines.
Reduction: Isolupinine and its derivatives.
Substitution: Various substituted isolupinine derivatives.
科学研究应用
Isolupinine, N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its effects on the central nervous system.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of isolupinine, N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to the modulation of enzymatic activities and the regulation of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect neurotransmitter systems and oxidative stress responses.
相似化合物的比较
Isolupinine, N-oxide can be compared with other N-oxide derivatives of alkaloids, such as:
- Lupinine, N-oxide
- Sparteine, N-oxide
- Anabasine, N-oxide
These compounds share similar chemical properties but differ in their biological activities and potential applications. This compound is unique due to its specific structure and the presence of the lupin alkaloid backbone, which may confer distinct pharmacological properties.
属性
CAS 编号 |
6267-48-7 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
(5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-4-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c12-8-10-6-3-5-9-4-1-2-7-11(9,10)13/h9-10,12H,1-8H2 |
InChI 键 |
NANZFTBGLDRCFX-UHFFFAOYSA-N |
规范 SMILES |
C1CC[N+]2(C(C1)CCCC2CO)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


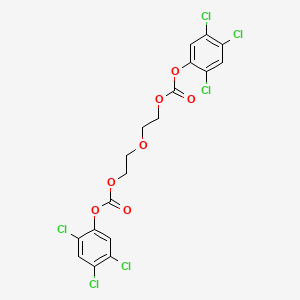
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
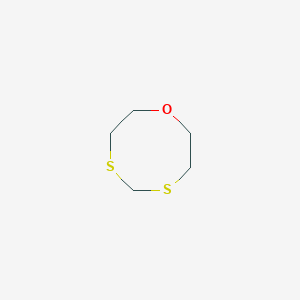
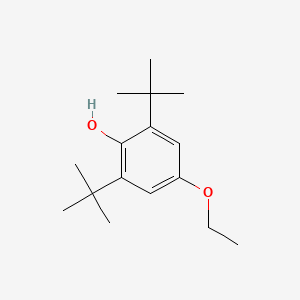

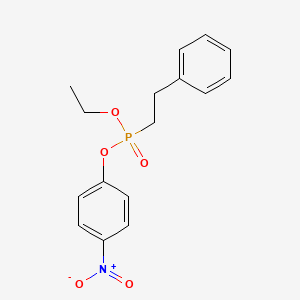
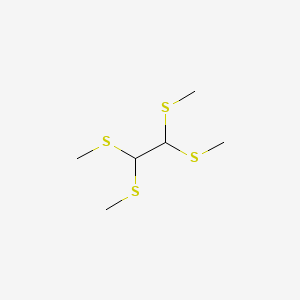
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
